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Compound of Interest

Compound Name: (-)-Pyridoxatin

Cat. No.: B1193444

(-)-Pyridoxatin: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pyridoxatin is a naturally occurring compound isolated from the fungus Acremonium sp.
BX86. It has garnered significant interest within the scientific community due to its potent
biological activities, including free-radical scavenging, inhibition of lipid peroxidation, and
anticancer properties. Notably, (-)-Pyridoxatin is recognized as an inhibitor of Matrix
Metalloproteinase-2 (MMP-2), also known as Gelatinase A, an enzyme implicated in tumor
invasion and metastasis. This technical guide provides an in-depth overview of the physical
and chemical properties of (-)-Pyridoxatin, detailed experimental protocols for its
characterization and activity assessment, and a visualization of its role in inhibiting the MMP-2

activation pathway.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of (-)-Pyridoxatin are summarized in
the table below for easy reference and comparison.
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Property Value Citation(s)
Molecular Formula C15H21NO3 [L1121[31[4115]
Molecular Weight 263.33 g/mol [11[2][3]
Appearance White to off-white solid [3]

B Soluble in Dimethyl Sulfoxide

Solubility [4]
(DMSO) and Methanol

) >95% to =98% (depending on

Purity ) [21[41[5]
the supplier)

CAS Number 135529-30-5 [L1[21[41[5]
3-[(1S,2R,4S,6R)-2-ethenyl-

IUPAC Name 4,6-dimethylcyclohexyl]-1,4- [1]
dihydroxypyridin-2-one
C[C@H]1C--INVALID-LINK--

SMILES C=C)C2=C(C=CN(C2=0)0)0"  [1][4]
>C@HC
InChI=1S/C15H21NO3/c1-4-
11-8-9(2)7-10(3)13(11)14-

InChl 12(17)5-6-16(19)15(14)18/h4- [1][4]
6,9-11,13,17,19H,1,7-8H2,2-
3H3/t9-,10+,11-,13-/m0/s1
OQJADHLOEAOIGC-

InChIKey [1]

NOHGZBONSA-N

Experimental Protocols

This section details the methodologies for the characterization and evaluation of (-)-

Pyridoxatin's biological activities. These protocols are based on the original research and

established analytical techniques.

Isolation and Structural Elucidation of (-)-Pyridoxatin
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The following protocol is based on the work by Teshima et al. (1991) for the isolation and
structural characterization of (-)-Pyridoxatin.[2]

e Fermentation and Extraction:

o

Acremonium sp. BX86 is cultured in a suitable broth medium.

[¢]

The culture broth is filtered to separate the mycelium from the supernatant.

o

The supernatant is extracted with an organic solvent such as ethyl acetate.

[e]

The organic extract is concentrated under reduced pressure to yield a crude extract.

e Purification:

[¢]

The crude extract is subjected to silica gel column chromatography.

[e]

Fractions are eluted with a gradient of chloroform and methanol.

[e]

Active fractions are identified by a relevant bioassay (e.g., free radical scavenging).

o

Further purification is achieved by preparative High-Performance Liquid Chromatography
(HPLC) on a C18 column.

e Structural Characterization:

o Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the
exact molecular weight and elemental composition.

o Nuclear Magnetic Resonance (NMR) Spectroscopy: 'H NMR and 13C NMR spectra are
recorded in a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) to elucidate the
chemical structure, including the connectivity of atoms and stereochemistry. 2D NMR
techniques such as COSY, HMQC, and HMBC are employed for complete structural
assignment.

Free Radical Scavenging Activity (DPPH Assay)
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This protocol describes a common method for assessing the free radical scavenging potential
of (-)-Pyridoxatin.

» Preparation of Reagents:
o Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
o Prepare a series of concentrations of (-)-Pyridoxatin in methanol.
o A known antioxidant, such as ascorbic acid, is used as a positive control.

e Assay Procedure:

1. In a 96-well microplate, add 100 pL of the (-)-Pyridoxatin solution at different
concentrations to separate wells.

2. Add 100 pL of the DPPH solution to each well.
3. For the control, mix 100 pL of methanol with 100 pL of the DPPH solution.
4. Incubate the plate in the dark at room temperature for 30 minutes.
e Measurement and Analysis:
1. Measure the absorbance of each well at 517 nm using a microplate reader.

2. The percentage of DPPH radical scavenging activity is calculated using the formula: %
Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the
absorbance of the control and A_sample is the absorbance of the test sample.

3. The ICso value (the concentration of the compound that scavenges 50% of the DPPH
radicals) is determined by plotting the percentage of scavenging against the concentration
of (-)-Pyridoxatin.

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of (-)-Pyridoxatin to inhibit lipid peroxidation, often using a
thiobarbituric acid reactive substances (TBARS) assay.
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« Induction of Lipid Peroxidation:
o Alipid-rich substrate, such as rat liver microsomes or a linoleic acid emulsion, is used.

o Lipid peroxidation is induced by adding a pro-oxidant, such as ferrous sulfate/ascorbate or
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

e Assay Procedure:

1. The reaction mixture containing the lipid substrate and various concentrations of (-)-
Pyridoxatin is incubated.

2. The pro-oxidant is added to initiate lipid peroxidation, and the mixture is incubated at
37°C.

3. The reaction is stopped by adding a solution of thiobarbituric acid (TBA) in an acidic
medium (e.q., trichloroacetic acid).

4. The mixture is heated in a boiling water bath for a specified time (e.g., 15-60 minutes) to
allow the formation of the MDA-TBA adduct.

o Measurement and Analysis:
1. After cooling, the mixture is centrifuged to remove any precipitate.
2. The absorbance of the supernatant is measured at 532 nm.

3. The inhibition of lipid peroxidation is calculated by comparing the absorbance of the
samples treated with (-)-Pyridoxatin to that of the control (without inhibitor).

Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay

This protocol, based on the research by Lee et al. (1996), assesses the inhibitory effect of (-)-
Pyridoxatin on MMP-2 activity.

e Enzyme and Substrate Preparation:

o Purified active MMP-2 enzyme is used.
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o Afluorogenic MMP-2 substrate (e.g., gelatin from a fluorescently labeled source) is
prepared in an appropriate assay buffer (e.g., Tris-HCI with CaClz and ZnCl2).

» Assay Procedure:

1. In a 96-well plate, the MMP-2 enzyme is pre-incubated with various concentrations of (-)-
Pyridoxatin for a specified time at 37°C.

2. The reaction is initiated by adding the fluorogenic substrate.

3. The fluorescence is monitored over time using a fluorescence plate reader with
appropriate excitation and emission wavelengths.

o Data Analysis:
1. The rate of substrate cleavage is determined from the increase in fluorescence over time.

2. The percentage of inhibition is calculated by comparing the reaction rates in the presence
of (-)-Pyridoxatin to the control (enzyme and substrate without inhibitor).

3. The ICso value is determined from the dose-response curve.

Biological Activity and Mechanism of Action

(-)-Pyridoxatin exhibits a range of biological activities, with its role as an MMP-2 inhibitor being
of particular interest in cancer research. MMP-2 is a key enzyme involved in the degradation of
the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis.

The activation of proMMP-2 (the inactive zymogen) to its active form, MMP-2, is a tightly
regulated process that primarily occurs on the cell surface. This activation is mediated by a
complex involving Membrane Type 1-MMP (MT1-MMP) and Tissue Inhibitor of
Metalloproteinases-2 (TIMP-2). By inhibiting the activity of mature MMP-2, (-)-Pyridoxatin can
disrupt the degradation of the ECM, thereby potentially reducing tumor cell invasion and
metastasis.

Visualizations
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MMP-2 Activation Pathway and Inhibition by (-)-
Pyridoxatin

The following diagram illustrates the cell surface activation of proMMP-2 and the inhibitory
action of (-)-Pyridoxatin.
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Caption: MMP-2 activation and inhibition by (-)-Pyridoxatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of (-)-Pyridoxatin].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193444#physical-and-chemical-properties-of-
pyridoxatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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